
1-(propan-2-yl)-1H-1,2,4-triazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(propan-2-yl)-1H-1,2,4-triazole-5-carbaldehyde” is a chemical compound that belongs to the class of 1,2,4-triazoles. 1,2,4-triazoles are a type of heterocyclic compounds, which contain a five-membered ring structure with three nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry for drug design .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other compounds present.Aplicaciones Científicas De Investigación
PTCC has been used in a variety of scientific research applications, including as an inhibitor of cytochrome P450 enzymes, as an inhibitor of the enzyme acetylcholinesterase, and as a fluorescent probe for the detection of DNA. PTCC has also been used to study the structure-activity relationships of drugs and other compounds, and to study the mechanisms of action of proteins and enzymes.
Mecanismo De Acción
PTCC is believed to act as an inhibitor of cytochrome P450 enzymes by binding to the heme iron of the enzyme and preventing the enzyme from catalyzing its target reaction. In the case of acetylcholinesterase, PTCC binds to the enzyme and prevents it from breaking down acetylcholine, resulting in an increase in acetylcholine levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of PTCC are not yet fully understood. However, studies have shown that PTCC can inhibit the activity of cytochrome P450 enzymes, leading to decreased levels of certain drugs in the body. PTCC has also been shown to inhibit the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using PTCC in lab experiments is its low cost and ease of synthesis. PTCC is also relatively stable, making it suitable for long-term storage. The main limitation of using PTCC is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for the use of PTCC in scientific research. These include further studies into its mechanism of action, its potential for use as a drug target, and its potential for use in drug design. Additionally, PTCC could be used to study the structure-activity relationships of other compounds, and to study the mechanisms of action of other proteins and enzymes. PTCC could also be used to study the effects of environmental pollutants on biological systems. Finally, PTCC could be used in the development of new fluorescent probes for the detection of DNA, proteins, and other molecules.
Métodos De Síntesis
PTCC is synthesized from propanal and hydrazine hydrate, which are both commercially available. The reaction is carried out at room temperature in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction yields a white crystalline solid, which is then purified by recrystallization. The overall yield of the reaction is typically around 70%.
Propiedades
IUPAC Name |
2-propan-2-yl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(2)9-6(3-10)7-4-8-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUNCWYXLHNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

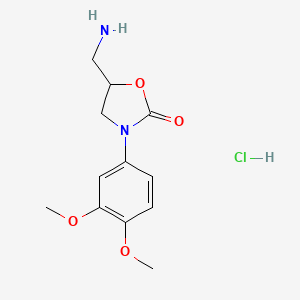
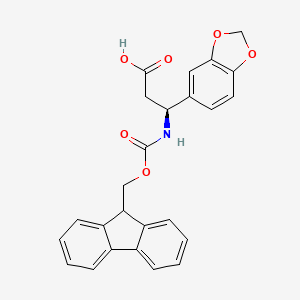
![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)
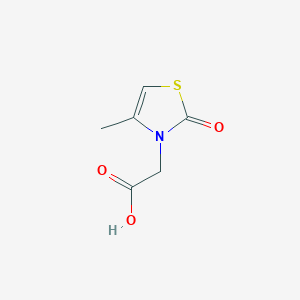
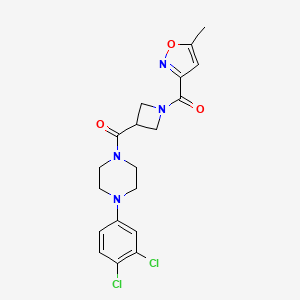
![N-[1-(2,6-difluorophenyl)ethyl]prop-2-enamide](/img/structure/B2786592.png)
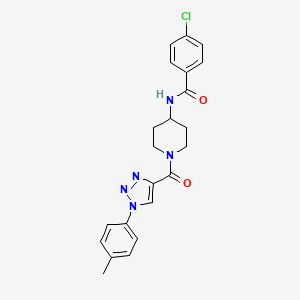

![Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2786597.png)
![1,3-dimethyl-5-[4-(methylsulfanyl)benzyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2786599.png)
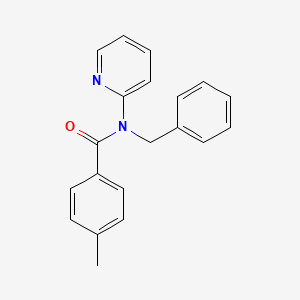
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2786601.png)
![ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2786602.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2786603.png)